molecular formula C13H16N2OS2 B12134636 3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one CAS No. 166442-70-2

3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B12134636
CAS-Nummer: 166442-70-2
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: UTPMMNARSXJYOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thiazolidinone, 3-[4-(diethylamino)phenyl]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a diethylamino phenyl group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-[4-(diethylamino)phenyl]-2-thioxo- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(diethylamino)benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiazolidinone, 3-[4-(diethylamino)phenyl]-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Thiazolidinone, 3-[4-(diethylamino)phenyl]-2-thioxo- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Thiazolidinone, 3-[4-(diethylamino)phenyl]-2-thioxo- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Thiazolidinone, 3-[4-(diethylamino)phenyl]-2-thioxo- is unique due to the presence of the diethylamino phenyl group, which enhances its lipophilicity and may contribute to its specific biological activities. This structural feature distinguishes it from other thiazolidinone derivatives and can influence its interaction with biological targets.

Eigenschaften

CAS-Nummer

166442-70-2

Molekularformel

C13H16N2OS2

Molekulargewicht

280.4 g/mol

IUPAC-Name

3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H16N2OS2/c1-3-14(4-2)10-5-7-11(8-6-10)15-12(16)9-18-13(15)17/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

UTPMMNARSXJYOB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)CSC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.